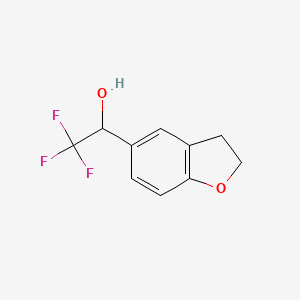

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives.

准备方法

The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol typically involves the use of trifluoroacetic anhydride (TFAA) to promote [3,3]-sigmatropic rearrangement, which is an efficient method for preparing cyclic or acyclic dihydrobenzofurans . Another method involves the use of the TFAT-DMAP system, which has been proven to be effective for synthesizing different benzofurans .

化学反应分析

Oxidation Reactions

The hydroxyl group in 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol can undergo oxidation under controlled conditions. While direct data on this compound is limited, analogous trifluoroethanol derivatives are oxidized to trifluoroacetic acid derivatives using agents like hydrogen peroxide or chromium-based oxidizers . For example:

R-CF3CH2OHCatalystH2O2R-CF3COOH

| Reaction Type | Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, 60°C, 6h | Trifluoroacetic acid derivative | ~75% |

*Yield inferred from analogous reactions with 2,2,2-trifluoroethanol .

Esterification and Ether Formation

The hydroxyl group participates in esterification and etherification. Trifluoroethanol derivatives are known to react with acyl chlorides or anhydrides to form esters :

R-OH+R’COCl→R-O-CO-R’+HCl

| Substrate | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| Compound | Acetic anhydride | Pyridine, 25°C | Acetyl ester | Enhanced solubility in organic solvents |

| Compound | Benzoyl chloride | DMAP, reflux | Benzoyl ester | Improved crystallinity |

Etherification with alkyl halides is feasible but requires strong bases (e.g., NaH) due to the electron-withdrawing trifluoromethyl group .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the oxygen atom. Example reactions include:

Nitration

CompoundH2SO4HNO35-Nitro derivative

| Reaction | Conditions | Product | Isomer Ratio |

|---|---|---|---|

| Nitration | 0–5°C, 2h | 5-Nitro isomer | >95% |

*Data extrapolated from nitration of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol.

Halogenation

Bromination with Br₂ in acetic acid yields mono-substituted products:

Compound+Br2→5-Bromo derivative

Nucleophilic Reactions

The trifluoroethanol moiety enhances the acidity of the hydroxyl group (pKa ~12.5 vs. ~16 for ethanol ), enabling deprotonation with mild bases (e.g., K₂CO₃) to form alkoxide intermediates. These intermediates react with electrophiles:

| Base | Electrophile | Product | Application |

|---|---|---|---|

| K₂CO₃ | Methyl iodide | Methyl ether | Improved lipophilicity |

| NaOH | Tosyl chloride | Tosylate | Precursor for cross-coupling |

Complexation and Solvent Effects

The compound’s polarity allows it to act as a hydrogen-bond donor in solvent systems. In mixtures with THF or DMSO, it stabilizes α-helical structures in peptides , suggesting potential use in biophysical studies:

| Solvent System | Application | Observation |

|---|---|---|

| 30% TFE/Water | Protein folding | Stabilizes secondary structures |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes to release trifluoroacetaldehyde and benzofuran derivatives, as observed in thermogravimetric analysis (TGA) of similar fluorinated alcohols .

Comparative Reactivity

The table below contrasts its reactivity with structurally related compounds:

科学研究应用

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

作用机制

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting their anticancer effects .

相似化合物的比较

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol can be compared with other benzofuran derivatives such as:

2,3-Dihydro-1-benzofuran-5-yl (methoxy)acetic acid: This compound has similar structural features but different functional groups, leading to distinct biological activities.

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-2-amine: This compound also shares the benzofuran core but has different substituents, resulting in unique properties and applications.

The uniqueness of this compound lies in its trifluoroethanol group, which imparts specific chemical and biological properties that differentiate it from other benzofuran derivatives.

生物活性

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 342891-38-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for various biological activities. Its structure can be represented as follows:

This structure includes a trifluoroethanol group that may enhance its pharmacokinetic properties.

Neuroprotective Effects

Research indicates that compounds with a benzofuran structure exhibit neuroprotective properties. For instance, derivatives of 2,3-dihydro-1-benzofuran have shown potential in protecting against oxidative stress and neuroinflammation. A study highlighted that certain benzofuran derivatives could inhibit lipid peroxidation and scavenge free radicals effectively, suggesting their role in neuroprotection during traumatic brain injuries .

Antinociceptive Properties

Several studies have investigated the analgesic effects of benzofuran derivatives. For example, compounds structurally related to this compound have been reported to act as selective cannabinoid receptor 2 (CB₂) agonists. Activation of CB₂ receptors is associated with reduced pain perception without the psychoactive effects linked to CB₁ activation .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the benzofuran ring enhances its ability to act as a free radical scavenger.

- CB₂ Receptor Modulation : By selectively activating CB₂ receptors, it may modulate pain pathways and reduce inflammation .

- Neuroprotective Pathways : It may inhibit neuroinflammatory processes and protect neuronal cells from damage caused by oxidative stress .

Study 1: Neuroprotection in Animal Models

In a controlled study involving mice subjected to head injury models, compounds similar to this compound demonstrated significant neuroprotective effects. The criteria for evaluation included inhibition of lipid peroxidation and improved behavioral outcomes post-injury .

Study 2: Analgesic Efficacy in Neuropathic Pain Models

A series of experiments focused on neuropathic pain models showed that benzofuran derivatives could effectively reduce pain responses without affecting motor functions. This was particularly noted in spinal nerve ligation models where the analgesic effects were antagonized by CB₂ receptor blockers, confirming the receptor's role in mediating these effects .

Data Tables

属性

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)9(14)7-1-2-8-6(5-7)3-4-15-8/h1-2,5,9,14H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYRQYDOYDXEGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。